

HPLC-MS/MS method for quantification of Tenofovir in urine samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

9-(2-

Compound Name: *Phosphonomethoxypropyl)adenine*

e

Cat. No.: B035550

[Get Quote](#)

An HPLC-MS/MS method provides a robust and sensitive platform for the quantification of Tenofovir in human urine, a critical tool for monitoring adherence to HIV pre-exposure prophylaxis (PrEP) and for therapeutic drug monitoring.^{[1][2]} Tenofovir, a nucleotide reverse transcriptase inhibitor, is widely used for treating HIV and HBV infections.^[1] Measuring its concentration in urine serves as a non-invasive method to assess patient adherence and can be a proxy for drug exposure in renal proximal tubular cells, which is relevant for monitoring potential renal toxicity.^{[1][2]}

This application note details a validated method for the determination of Tenofovir in urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate Tenofovir from endogenous urine matrix components. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS), such as Tenofovir-d6, is used to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.^[3] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Experimental Protocols

Materials and Reagents

- Standards: Tenofovir (TFV) and Tenofovir-d6 (TFV-d6) reference standards.
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid (LC-MS grade).
- Matrix: Blank human urine for preparation of calibration standards and quality controls.

Preparation of Standards and Controls

- Stock Solutions (1 mg/mL):
 - Prepare a 1 mg/mL stock solution of Tenofovir in a water:methanol (80:20, v/v) mixture.[4]
 - Prepare a 1 mg/mL stock solution of Tenofovir-d6 in methanol.
 - Store stock solutions at -20°C or below.
- Working Solutions:
 - Prepare intermediate and working standard solutions by serially diluting the stock solutions in a 50:50 mixture of water and methanol to create calibration standards across the desired concentration range (e.g., 10 - 10,000 ng/mL).[3]
 - Prepare an internal standard (IS) working solution (e.g., 50 ng/mL) in acetonitrile with 0.1% formic acid.[3]
- Calibration Curve (CC) and Quality Control (QC) Samples:
 - Spike blank human urine with the appropriate working standard solutions to prepare CC and QC samples at low, medium, and high concentration levels.

Sample Preparation

The protocol employs a straightforward protein precipitation step for sample clean-up.[3]

- Aliquoting: Transfer 100 μ L of the urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Dilution (Optional): For expected high concentrations, urine samples can be pre-diluted. A 50-fold dilution with blank plasma or water has been shown to minimize variability.[2]
- Internal Standard Addition & Precipitation: Add 200 μ L of the IS working solution in acetonitrile (containing 0.1% formic acid) to each tube.[3]
- Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 15,000 x g for 5 minutes to pellet the precipitated proteins.[5]
- Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
- Injection: Inject an aliquot (e.g., 10 μ L) into the LC-MS/MS system.[4]

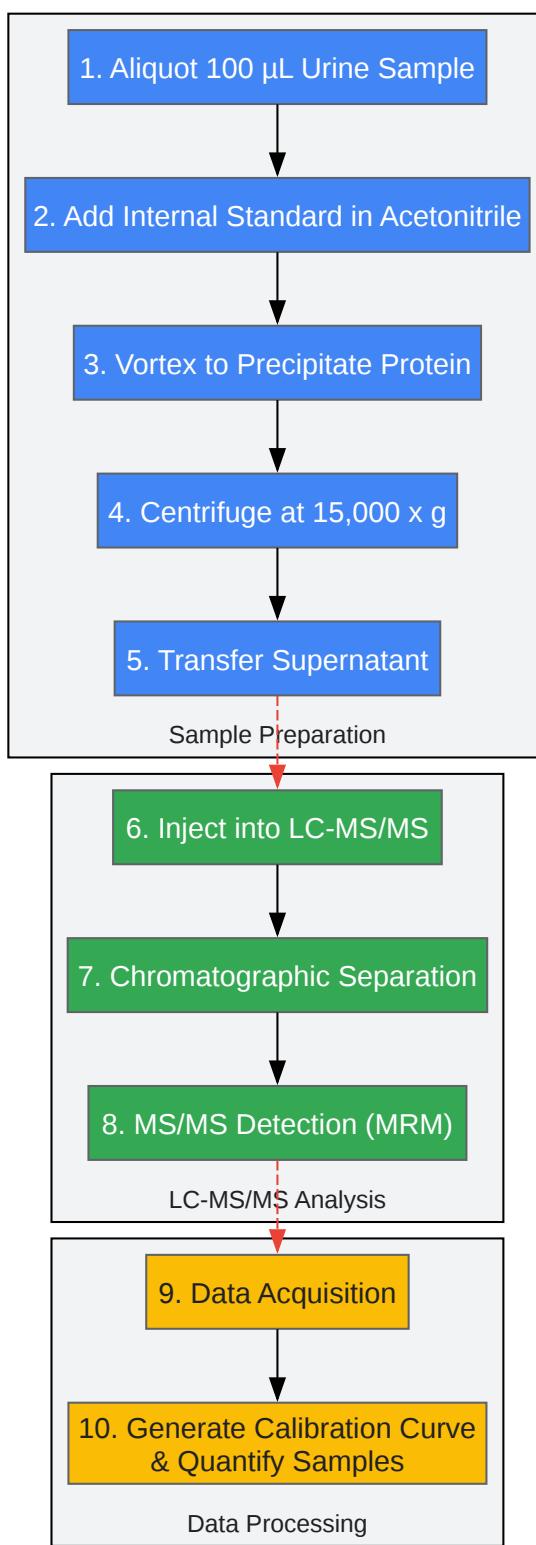


Figure 1: Experimental Workflow for Tenofovir Quantification in Urine

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Tenofovir Quantification in Urine.

Instrumentation and Conditions

a) Liquid Chromatography (HPLC)

Parameter	Recommended Condition
Column	Kinetex PFP (2.6 μ m, 4.6 x 100 mm) or equivalent reversed-phase column (e.g., Atlantis T3, C18). [1] [3] [6]
Mobile Phase A	0.1% Formic Acid in Water. [3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile. [3] [4]
Flow Rate	0.25 - 1.0 mL/min. [4] [6]
Elution Profile	Gradient or Isocratic. A typical gradient might start at low %B, ramp up to wash the column, and re-equilibrate. [1] [3]
Column Temp.	40°C. [7]
Injection Vol.	10 μ L. [4]
Run Time	~5 minutes. [3]

b) Tandem Mass Spectrometry (MS/MS)

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization, Positive (ESI+). [1]
Scan Type	Multiple Reaction Monitoring (MRM).
MRM Transition (TFV)	m/z 288.3 → 176.3. [3]
MRM Transition (TFV-d6)	m/z 294.3 → 182.2. [3]
Source Temp.	Instrument dependent (e.g., 500°C).
IonSpray Voltage	Instrument dependent (e.g., 5500 V).

Note: MS/MS parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the specific instrument used to achieve maximum signal intensity.

Method Performance and Validation Data

The following tables summarize the typical validation parameters for this analytical method.

Table 1: Linearity and Sensitivity

Parameter	Result
Calibration Range	10 - 1,000 ng/mL. [3]
Correlation Coefficient (r^2)	> 0.99. [3]
Limit of Detection (LOD)	5 ng/mL. [3]
Limit of Quantification (LOQ)	10 ng/mL.

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level	Concentration (ng/mL)	Accuracy (%) Recovery	Precision (% CV)
Low	30	91.6 - 109.2%	< 15%
Medium	300	95.5 - 105.1%	< 15%
High	800	93.6 - 100.0%. [3]	< 15%

(Data synthesized
from typical
performance criteria
outlined in cited
literature).[\[4\]](#)[\[5\]](#)

Table 3: Recovery and Matrix Effect

Parameter	Result
Recovery	Consistent and reproducible for both analyte and internal standard.[1]
Matrix Effect	Minimal matrix effect observed, with a mean % matrix effect around 103% and %CV values between 2.1% and 6.9%. [1][4]

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Tenofovir in human urine. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. This method is well-suited for clinical research and therapeutic drug monitoring, particularly for assessing adherence to antiretroviral therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A LC-MS method to quantify tenofovir urinary concentrations in treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine Assay to Measure Tenofovir Concentrations in Patients Taking Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine Assay for Tenofovir to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC

[pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]
- To cite this document: BenchChem. [HPLC-MS/MS method for quantification of Tenofovir in urine samples]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035550#hplc-ms-ms-method-for-quantification-of-tenofovir-in-urine-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com